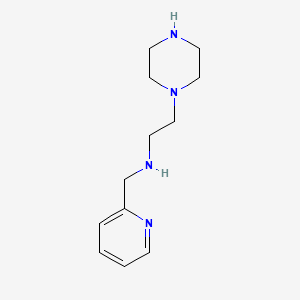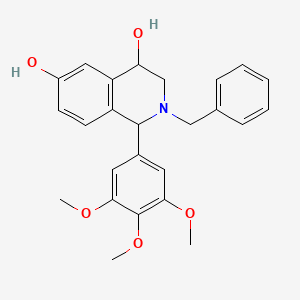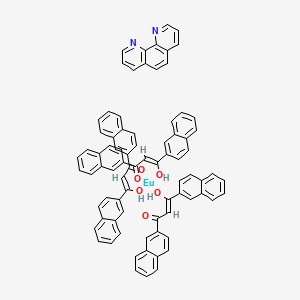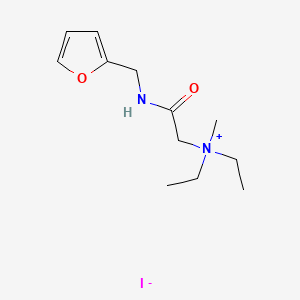
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a furfuryl group, a carbamoylmethyl group, and diethylmethylammonium iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of diethylmethylamine with furfuryl isocyanate, followed by quaternization with methyl iodide. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include acetonitrile or dichloromethane.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is usually purified by recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form furoic acid.
Reduction: The carbamoylmethyl group can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Furoic acid.
Reduction: The corresponding amine.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a phase transfer catalyst.
Mechanism of Action
The mechanism of action of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The furfuryl group can participate in π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-Benzhydryloxyethyl)diethyl-methylammonium iodide: Similar structure but with a benzhydryloxy group instead of a furfuryl group.
Diethylmethylammonium methanesulfonate: Similar quaternary ammonium structure but with a methanesulfonate group.
Uniqueness
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its combination of a furfuryl group and a carbamoylmethyl group, which imparts distinct chemical and biological properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
73664-17-2 |
|---|---|
Molecular Formula |
C12H21IN2O2 |
Molecular Weight |
352.21 g/mol |
IUPAC Name |
diethyl-[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylazanium;iodide |
InChI |
InChI=1S/C12H20N2O2.HI/c1-4-14(3,5-2)10-12(15)13-9-11-7-6-8-16-11;/h6-8H,4-5,9-10H2,1-3H3;1H |
InChI Key |
LAPPWCIKLSXBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NCC1=CC=CO1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
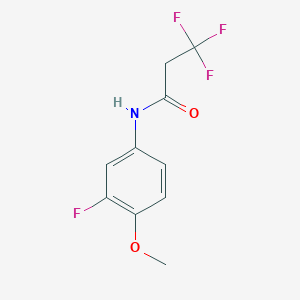
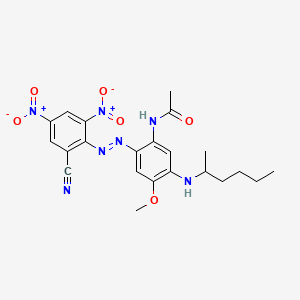

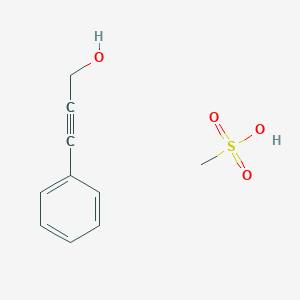
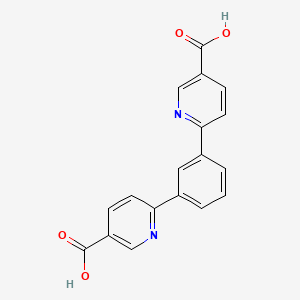
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
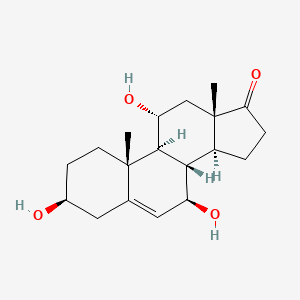
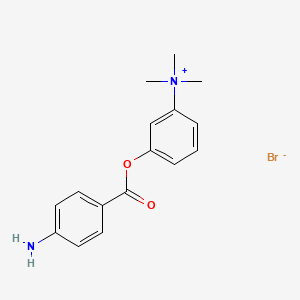
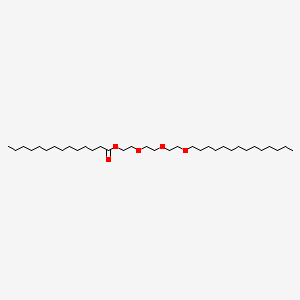
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
